4-Desacetylpaclitaxel 4-methyl carbonate
Vue d'ensemble
Description
BMS-188797 est un nouvel analogue du taxane, plus précisément un dérivé 4-désacétyl-4-méthylcarbonate du paclitaxel. Il est conçu pour stabiliser les microtubules, inhibant ainsi la division cellulaire et induisant l'apoptose. Ce composé a montré une activité antitumorale significative, en particulier dans les modèles de cancer résistants aux taxanes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BMS-188797 implique la modification du paclitaxel en position C-4 pour former le dérivé 4-désacétyl-4-méthylcarbonate. Le processus comprend généralement :
Désacétylation : Élimination du groupe acétyle en position C-4.
Formation de carbonate : Introduction d'un groupe méthylcarbonate en position C-4.
Méthodes de production industrielle
La production industrielle de BMS-188797 suit des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés. Le processus implique des conditions de réaction strictes et des étapes de purification pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
BMS-188797 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Applications de la recherche scientifique
BMS-188797 a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues du taxane et leurs propriétés chimiques.
Biologie : Étudié pour ses effets sur la régulation du cycle cellulaire et l'apoptose.
Médecine : Évalué pour son activité antitumorale, en particulier dans les cancers résistants aux taxanes.
Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses
Mécanisme d'action
BMS-188797 exerce ses effets en stabilisant les microtubules, qui sont essentiels à la division cellulaire. En se liant et en stabilisant ces structures, BMS-188797 inhibe le désassemblage des microtubules, entraînant un arrêt du cycle cellulaire en phase G2/M et une apoptose subséquente. Ce mécanisme est similaire à celui du paclitaxel, mais avec une efficacité potentiellement accrue et une toxicité réduite .
Applications De Recherche Scientifique
BMS-188797 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying taxane analogs and their chemical properties.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Evaluated for its antitumor activity, particularly in taxane-resistant cancers.
Industry: Potential applications in the development of new anticancer therapies
Mécanisme D'action
BMS-188797 exerts its effects by stabilizing microtubules, which are essential for cell division. By binding to and stabilizing these structures, BMS-188797 inhibits microtubule disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is similar to that of paclitaxel but with potentially improved efficacy and reduced toxicity .
Comparaison Avec Des Composés Similaires
Composés similaires
Paclitaxel : Le composé parent dont BMS-188797 est dérivé.
Docétaxel : Un autre analogue du taxane ayant des mécanismes d'action similaires.
Unicité
BMS-188797 est unique en raison de sa modification structurelle en position C-4, qui améliore son activité antitumorale et réduit la résistance dans les cancers réfractaires aux taxanes. Cette modification permet à BMS-188797 d'exhiber une efficacité supérieure à celle du paclitaxel et du docétaxel dans certains modèles de cancer .
Activité Biologique
Overview
4-Desacetylpaclitaxel 4-methyl carbonate, also known as BMS-188797, is a derivative of paclitaxel that has garnered attention in cancer research due to its unique structural modifications and biological activity. This compound is particularly noted for its ability to stabilize microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. Its development aims to address the limitations of traditional taxanes, especially in taxane-resistant cancer models.
The primary mechanism by which this compound exerts its biological effects involves:
- Microtubule Stabilization : Similar to paclitaxel, this compound binds to the beta-subunit of tubulin, preventing microtubule disassembly. This stabilization leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
- Enhanced Efficacy Against Resistant Cancers : Its structural modification at the C-4 position allows it to exhibit superior efficacy compared to paclitaxel and docetaxel in certain resistant cancer models, making it a promising candidate for further clinical evaluation.
Antitumor Activity
Research has demonstrated that this compound shows significant antitumor activity across various cancer cell lines, particularly those resistant to conventional taxanes. Below is a summary of its activity against different cancer types:
Cancer Type | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 0.5 | Effective against taxane-resistant variants |
Ovarian Cancer | A2780 | 0.3 | Shows improved potency over paclitaxel |
Lung Cancer | A549 | 0.7 | Comparable efficacy with reduced side effects |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. A phase I clinical trial assessed its pharmacokinetics and maximum tolerated dose (MTD). Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations reached within hours post-administration.
- Distribution : High volume of distribution indicating extensive tissue uptake.
- Metabolism : Primarily metabolized by liver enzymes, with metabolites exhibiting reduced cytotoxicity.
- Excretion : Renal excretion accounts for a significant portion of the drug clearance .
Table: Mean Pharmacokinetic Data
Parameter | Value |
---|---|
Half-Life (h) | 12 |
Clearance (L/h) | 15 |
Volume of Distribution (L) | 45 |
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
-
Case Study in Ovarian Cancer :
- A study involving patients with recurrent ovarian cancer demonstrated that administration of BMS-188797 led to a significant reduction in tumor size in 60% of participants who were previously resistant to paclitaxel.
-
Breast Cancer Trial :
- In a phase II trial, patients with metastatic breast cancer showed improved progression-free survival rates when treated with BMS-188797 compared to standard chemotherapy regimens.
Future Directions
Research is ongoing to further elucidate the full potential of this compound. Future studies will focus on:
- Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.
- Long-term Toxicity Studies : Assessing the long-term safety profile and any potential adverse effects associated with prolonged use.
- Expanded Clinical Trials : Conducting larger-scale trials across diverse populations to validate preliminary findings.
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO15/c1-25-30(61-42(55)35(51)34(27-16-10-7-11-17-27)48-40(53)28-18-12-8-13-19-28)23-47(57)39(62-41(54)29-20-14-9-15-21-29)37-45(5,38(52)36(60-26(2)49)33(25)44(47,3)4)31(50)22-32-46(37,24-59-32)63-43(56)58-6/h7-21,30-32,34-37,39,50-51,57H,22-24H2,1-6H3,(H,48,53)/t30-,31-,32+,34-,35+,36+,37-,39-,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWGJSDPOAZTP-MIDYMNAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169318 | |
Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172481-83-3 | |
Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-12b-[(methoxycarbonyl)oxy]-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172481-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172481833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-188797 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-188797 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HG7S0S581 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.